

Technical Guide: Physicochemical Properties of 2,6-Difluoro-4-iodoaniline

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Compound of Interest

Compound Name: 2,6-Difluoro-4-iodoaniline

Cat. No.: B137674

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,6-Difluoro-4-iodoaniline** (CAS No: 141743-49-9). A critical intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its properties is essential for its effective application in research and development.^[1] This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes necessary visualizations to illustrate its synthetic pathway.

Chemical Identity and Structure

2,6-Difluoro-4-iodoaniline is a halogenated aromatic amine. Its structure, characterized by a phenyl ring substituted with two fluorine atoms, an iodine atom, and an amino group, bestows upon it unique reactivity and biological activity.^[1]

Table 1: Chemical Identifiers

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 2,6-difluoro-4-iodoaniline[2] |
| CAS Number | 141743-49-9[2] |
| Molecular Formula | C ₆ H ₄ F ₂ I _N [2][3] |
| Molecular Weight | 255.01 g/mol [1] |
| Canonical SMILES | C1=C(C=C(C(=C1F)N)F)I[2] |
| InChI Key | HCUZNLIMDDCHF-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of **2,6-Difluoro-4-iodoaniline** are crucial for predicting its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug design and development.

Table 2: Summary of Physicochemical Data

| Property | Value | Source |
|------------------|--|--------|
| Melting Point | 77-79 °C | [3] |
| | 80-84 °C | [1] |
| Boiling Point | 223.0 °C at 760 mmHg | [3] |
| Density | 2.087 g/cm ³ | [3] |
| pKa (Predicted) | 1.02 ± 0.10 | [3] |
| LogP (Predicted) | 2.73 | [3] |
| XLogP3 | 2.1 | [3] |
| Appearance | White to light yellow to light orange powder/crystal | [1] |

Experimental Protocols for Property Determination

While specific experimental data for **2,6-Difluoro-4-iodoaniline** is often proprietary, the following are detailed, adaptable protocols for determining the key physicochemical properties of similar aromatic amines.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid **2,6-Difluoro-4-iodoaniline** transitions to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the **2,6-Difluoro-4-iodoaniline** sample is dry and finely powdered using a mortar and pestle.
- Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (based on literature values).
- Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
- Record the temperature at which the first drop of liquid is observed (T1).
- Record the temperature at which the entire sample has melted (T2).

- The melting point range is reported as T1-T2.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid **2,6-Difluoro-4-iodoaniline** equals the atmospheric pressure.

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (ignition tube)
- Capillary tube (sealed at one end)
- Heat source (Bunsen burner or heating mantle)
- Mineral oil or silicone oil

Procedure:

- Fill the Thiele tube with oil to a level above the side arm.
- Add a small amount (0.5-1 mL) of **2,6-Difluoro-4-iodoaniline** to the small test tube.
- Place the capillary tube, sealed end up, into the test tube.
- Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
- Suspend the assembly in the Thiele tube, ensuring the oil level is above the sample.
- Gently heat the side arm of the Thiele tube.
- Observe a steady stream of bubbles emerging from the open end of the capillary tube.
- Remove the heat and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of **2,6-Difluoro-4-iodoaniline** in various solvents.

Apparatus:

- Analytical balance
- Vials with screw caps
- Thermostatic shaker
- Centrifuge
- HPLC or UV-Vis spectrophotometer

Procedure:

- Add an excess amount of **2,6-Difluoro-4-iodoaniline** to a known volume of the desired solvent in a vial.
- Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C).
- Shake the vial until equilibrium is reached (typically 24-48 hours).
- Centrifuge the vial to separate the undissolved solid.
- Carefully withdraw a known volume of the supernatant.
- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
- Determine the concentration of the dissolved **2,6-Difluoro-4-iodoaniline** using a calibrated HPLC or UV-Vis spectrophotometer.
- Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of the anilinium ion of **2,6-Difluoro-4-iodoaniline**.

Apparatus:

- UV-Vis spectrophotometer
- pH meter
- Quartz cuvettes
- A series of buffers with known pH values

Procedure:

- Prepare a stock solution of **2,6-Difluoro-4-iodoaniline** in a suitable solvent (e.g., methanol).
- Prepare a series of solutions by diluting the stock solution in buffers of varying pH, ensuring the final organic solvent concentration is low and constant.
- Record the UV-Vis spectrum of each solution over a relevant wavelength range.
- Identify the wavelengths of maximum absorbance for the protonated (anilinium) and neutral (aniline) species.
- Plot absorbance at a chosen wavelength versus pH.
- The pKa is the pH at the inflection point of the resulting sigmoidal curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of **2,6-Difluoro-4-iodoaniline**.

Apparatus:

- Separatory funnels

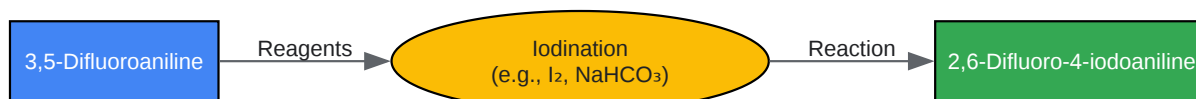
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Analytical instrument (HPLC or UV-Vis spectrophotometer)

Procedure:

- Prepare a stock solution of **2,6-Difluoro-4-iodoaniline** in either water or n-octanol.
- Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.
- Shake the funnel vigorously for a set period to allow for partitioning.
- Allow the two phases to separate completely.
- Carefully collect samples from both the aqueous and n-octanol layers.
- Determine the concentration of the analyte in each phase using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- LogP is the logarithm (base 10) of the partition coefficient.

Synthesis Pathway

2,6-Difluoro-4-iodoaniline can be synthesized from 3,5-difluoroaniline. The synthesis involves the iodination of the starting material.^[4] The directing effects of the amino and fluoro groups guide the regioselective introduction of the iodine atom.



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Synthetic route to **2,6-Difluoro-4-iodoaniline**.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and purity assessment of **2,6-Difluoro-4-iodoaniline**. While high-resolution spectra are not publicly available, typical spectral characteristics can be inferred from the structure and data for analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic protons will exhibit splitting patterns due to coupling with adjacent fluorine atoms.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to fluorine will show characteristic coupling (C-F coupling).
- FTIR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching, as well as aromatic C-H and C=C stretching vibrations.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (255.01 g/mol). The isotopic pattern of iodine will be observable.

Safety and Handling

2,6-Difluoro-4-iodoaniline is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and storage.

GHS Hazard Statements:

- H301: Toxic if swallowed.[2]
- H311: Toxic in contact with skin.[2]
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]

- H331: Toxic if inhaled.[2]

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of **2,6-Difluoro-4-iodoaniline**. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols provide a framework for the in-house determination of these critical parameters. The information presented herein is intended to support the safe and effective use of this important chemical intermediate in the fields of pharmaceutical and agrochemical research and development.

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